molecular formula C9H9N7 B2759033 N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide CAS No. 1306753-69-4

N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide

Cat. No.: B2759033
CAS No.: 1306753-69-4
M. Wt: 215.22 g/mol
InChI Key: HWZDNJBEAPVJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-Cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide (CAS: 1306753-69-4) is a heterocyclic compound featuring a pyrazolo[5,1-c][1,2,4]triazine core substituted with a cyano group at position 3 and a dimethylimidoformamide moiety at position 2. This compound is synthesized via condensation reactions involving dimethylformamide dimethyl acetal (DMF-DMA) and aminopyrazolotriazine precursors, analogous to methods described for related iodopyrrolotriazine derivatives . Its structural uniqueness lies in the electron-withdrawing cyano group and the dimethylimidoformamide side chain, which influence its tautomeric behavior, solubility, and reactivity. The compound is commercially available (DEAO1883) with >95% purity, primarily used in pharmaceutical research as a synthetic intermediate or reference standard .

Properties

CAS No.

1306753-69-4

Molecular Formula

C9H9N7

Molecular Weight

215.22 g/mol

IUPAC Name

N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C9H9N7/c1-15(2)6-11-9-7(5-10)13-14-8-3-4-12-16(8)9/h3-4,6H,1-2H3

InChI Key

HWZDNJBEAPVJPG-UHFFFAOYSA-N

SMILES

CN(C)C=NC1=C(N=NC2=CC=NN21)C#N

Canonical SMILES

CN(C)C=NC1=C(N=NC2=CC=NN21)C#N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide typically involves multi-step reactions starting from readily available precursors. One common method includes:

  • Formation of the Pyrazolo[5,1-c][1,2,4]triazin-4-yl Core

      Step 1: Cyclization of a hydrazine derivative with a nitrile compound under acidic conditions to form the pyrazole ring.

      Step 2: Further cyclization with a triazine precursor in the presence of a base to form the triazine ring.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazine ring, using oxidizing agents like hydrogen peroxide or peracids.
  • Reduction

    • Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
  • Substitution

    • The compound can participate in nucleophilic substitution reactions, especially at the cyano group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.

Major Products

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds with similar structures to N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide exhibit a range of biological activities:

  • Antifungal Activity : Compounds containing triazole derivatives often demonstrate antifungal properties. For instance, studies have shown that triazole derivatives can inhibit cytochrome P-450-dependent enzymes, which are crucial for fungal survival. This mechanism is similar to that observed in azole antifungals like fluconazole .
  • Anticancer Properties : The compound has potential as an anticancer agent. Molecular hybrid designs incorporating triazine and sulfonamide structures have shown promising cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7. These compounds were synthesized through a series of steps aimed at enhancing their biological activity .
  • Antibacterial Effects : Research into related triazole compounds indicates potential antibacterial properties against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The incorporation of pyrazole and triazole moieties may enhance these activities due to their interaction with bacterial enzymes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Antifungal Efficacy

A series of novel derivatives were synthesized based on the triazole framework and tested against various strains of Candida. Many derivatives exhibited Minimum Inhibitory Concentration (MIC) values lower than those of standard treatments like fluconazole, indicating superior efficacy against resistant strains .

Case Study 2: Anticancer Activity

In another study focused on anticancer applications, hybrid compounds containing the triazine ring were evaluated for cytotoxicity against human cancer cell lines. The results demonstrated significant growth inhibition, suggesting that modifications to the chemical structure could enhance therapeutic potential .

Mechanism of Action

The mechanism by which N’-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function. In biological systems, it can interfere with nucleic acid synthesis or function, leading to antiviral or antitumor effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Key Properties
N'-(3-Cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide Pyrazolo[5,1-c][1,2,4]triazine 3-Cyano, 4-dimethylimidoformamide High polarity due to cyano and formamide groups; potential bioactivity in kinase inhibition. Tautomerism influenced by electron-withdrawing substituents.
N'-(7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N,N-dimethylformimidamide (12) Pyrrolo[2,1-f][1,2,4]triazine 7-Iodo, 4-dimethylformimidamide Iodo substituent enables cross-coupling reactions (e.g., Kumada coupling). Lower solubility in polar solvents compared to cyano analogs.
1H-6-Methyl-3-phenylpyrazolo[5,1-c][1,2,4]triazole (1a) Pyrazolo[5,1-c][1,2,4]triazole 6-Methyl, 3-phenyl Exhibits tautomerism between 1H- and 5H-forms. Phenyl and methyl groups enhance lipophilicity, suitable for hydrophobic drug design.
N′-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide Pyrazole 4-Cyano, 5-dimethylimidoformamide Pyrazole core lacks triazine ring, reducing aromatic conjugation. Broader solubility profile due to simpler heterocycle.

Tautomeric Behavior

  • The target compound’s tautomerism is influenced by the cyano group, stabilizing the 1H-form via electron withdrawal. In contrast, phenylazo-substituted pyrazolotriazoles (e.g., 2a) favor the 5H-form due to resonance stabilization of the azo group .
  • Dimethylimidoformamide derivatives exhibit reduced tautomeric flexibility compared to hydroxyimino or nitroso analogs, as seen in nitroso-hydroxyimino equilibria of related triazoles .

Spectroscopic and Physicochemical Data

  • ¹H-NMR: The dimethylamino group in the target compound resonates at δ ~3.0–3.5 ppm, distinct from ethyl or phenyl substituents in analogs like 2ab (δ 4.41 ppm for N-CH3) .
  • IR : Strong ν(C≡N) absorption at ~2200 cm⁻¹ differentiates it from iodo or phenylazo derivatives, which show ν(N=N) at ~1400 cm⁻¹ .
  • Solubility: The cyano group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to lipophilic analogs like 1a .

Biological Activity

N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide (CAS No. 1306753-69-4) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C₉H₉N₇
Molecular Weight 215.22 g/mol
IUPAC Name N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylmethanimidamide
InChI Key HWZDNJBEAPVJPG-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to be linked to its structural similarity to nucleobases. This similarity allows it to potentially interfere with nucleic acid metabolism and synthesis. Compounds with analogous structures have demonstrated antiviral and antitumor properties by mimicking nucleobases and disrupting normal cellular processes .

Target Interactions

Research indicates that compounds in the pyrazolo[5,1-c][1,2,4]triazine family can interact with various biological targets:

  • Antitumor Activity: These compounds have shown cytotoxic effects against cancer cell lines by inducing apoptosis and cell cycle arrest. For example, similar compounds have been reported to exhibit significant antiproliferative effects against prostate (PC-3), liver (HepG2), lung (A549), and breast (MCF-7) cancer cell lines .
  • Antiviral Activity: The mechanism may involve inhibiting viral replication through interference with viral RNA synthesis or protein translation.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound within a broader chemical framework:

CompoundBiological ActivityUnique Features
N'-(3-Cyanopyrazolo[5,1-c][1,2,4]triazine) Antitumor and antiviralPresence of cyano group enhances reactivity
Pyrazolo[3,4-d]pyrimidine Moderate antiproliferativeStructural diversity affects activity
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CDK2 inhibitionSpecific inhibition profile

Q & A

Basic: What are the common synthetic routes for N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide?

Methodological Answer:
The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. Key approaches include:

  • Hydrazonoyl chloride intermediates : Reacting hydrazonoyl chlorides with amines (e.g., morpholine, thiomorpholine) under reflux in polar solvents like DMF, yielding pyrazolo-triazine derivatives with >90% efficiency .
  • Acylation reactions : Acetylation at the 1-N or 7-C positions using acetyl chloride under acidic or neutral conditions. For example, in HCl/EtOH, acetylation favors the 7-C position, while tertiary amines promote 1-N selectivity .
  • Purification : Silica gel column chromatography with eluents like ethyl acetate/hexane (3:7) is standard for isolating pure products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.